![molecular formula C9H10ClNO3 B6304810 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride CAS No. 1965308-80-8](/img/structure/B6304810.png)
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride
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Overview
Description
“3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1965308-80-8 . It has a molecular weight of 215.64 .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been described in the literature. One method involves a mechanochemical “parallel synthesis” via a one-pot three-component reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C9H10ClNO3 . The InChI Code for this compound is 1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H .Physical And Chemical Properties Analysis
The compound is a yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed, and derivatives based on this scaffold were synthesized . Investigating its effects on cancer cell lines and understanding its mechanism of action could lead to novel therapeutic strategies.
- A related benzoxazine compound, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine, was found to improve the proliferation of human umbilical vein endothelial cells (HUVECs) . This suggests potential applications in angiogenesis modulation, wound healing, and tissue repair.
Anticancer Research
Angiogenesis Modulation
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties, suggesting potential targets within cancer cell pathways .
Mode of Action
It’s known that the compound is synthesized through a two-step synthetic protocol, involving the formation of a schiff base followed by base-mediated alkylation with phenacyl bromide or substituted phenacyl bromide . This leads to intramolecular cyclization to give a mixture of diastereomers .
Biochemical Pathways
Similar compounds have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells .
Action Environment
The synthesis of the compound involves a green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy , suggesting that the synthesis process is environmentally friendly.
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADRYFXGWXRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride |
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